4-[(2,3-Dichlorophenyl)carbonyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKABJKUEKXNLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 2,3 Dichlorophenyl Carbonyl Morpholine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR for Chemical Shift Analysis and Spin-Spin Coupling
In a ¹H NMR spectrum of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine, the protons on the dichlorophenyl ring and the morpholine (B109124) ring would exhibit distinct signals.
Dichlorophenyl Protons: The three aromatic protons on the 2,3-dichlorophenyl ring are in different chemical environments and would be expected to appear as a complex multiplet in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns (spin-spin splitting) would depend on their positions relative to the electron-withdrawing chlorine atoms and the carbonyl group. These protons would show coupling to each other, and the coupling constants (J values) would provide information about their relative positions (ortho, meta).
Morpholine Protons: The eight protons of the morpholine ring are not chemically equivalent. Due to the amide bond, rotation around the C-N bond may be restricted, leading to different signals for protons on either side of the ring. Typically, the four protons adjacent to the nitrogen atom would appear at a different chemical shift than the four protons adjacent to the oxygen atom. They would likely appear as two distinct multiplets in the range of δ 3.0-4.0 ppm. The protons on each carbon would be expected to show geminal coupling to each other and vicinal coupling to protons on adjacent carbons.
Carbon-13 (¹³C) NMR for Carbon Framework Assignment
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon would be expected in the downfield region of the spectrum, typically between δ 165-175 ppm.
Dichlorophenyl Carbons: The six carbons of the dichlorophenyl ring would give rise to six distinct signals in the aromatic region (δ 120-140 ppm). The carbons directly bonded to the chlorine atoms would have their chemical shifts significantly influenced by the electronegativity of the chlorine.
Morpholine Carbons: The four carbons of the morpholine ring would appear as two distinct signals in the aliphatic region. The two carbons adjacent to the nitrogen atom would resonate at a different frequency (typically δ 40-50 ppm) compared to the two carbons adjacent to the more electronegative oxygen atom (typically δ 65-75 ppm).
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
To definitively assign all proton and carbon signals and to understand the complete molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons in both the dichlorophenyl and morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection between the carbonyl group and both the dichlorophenyl and morpholine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the molecule, for instance, the orientation of the dichlorophenyl ring relative to the morpholine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Carbonyl and Amide Vibrational Modes
Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected for the amide carbonyl stretch (Amide I band). For a tertiary amide like this compound, this band typically appears in the range of 1630-1680 cm⁻¹. Its exact position can be influenced by electronic and steric effects from the attached rings.
C-N Stretch: The stretching vibration of the C-N bond in the amide group (part of the Amide II and III bands, though less distinct in tertiary amides) would also be present, typically in the 1400-1000 cm⁻¹ region.
Diagnostic Bands for Dichlorophenyl and Morpholine Ring Systems
Dichlorophenyl Ring: The IR and Raman spectra would show characteristic bands for the dichlorinated benzene (B151609) ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring (typically around 1600, 1580, and 1470 cm⁻¹), and C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are diagnostic of the substitution pattern. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Morpholine Ring: The morpholine moiety would be identified by its characteristic C-H stretching vibrations of the CH₂ groups (typically 2850-2960 cm⁻¹). A prominent C-O-C stretching band (ether linkage) would be expected in the 1150-1085 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
No specific HRMS data for this compound is available in the public domain. This type of analysis would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which can be compared to the calculated theoretical mass.
X-ray Crystallography for Solid-State Molecular Architecture Determination
There are no published crystal structure reports for this compound. X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide definitive information on the molecule's conformation, bond lengths, and bond angles.
Conformational Analysis of the Morpholine Ring and Benzoyl Moiety
Without X-ray crystallography data, a definitive experimental analysis of the conformation of the morpholine ring and the benzoyl moiety in the solid state is not possible. Typically, the morpholine ring adopts a chair conformation. The relative orientation of the dichlorophenyl and morpholine groups would be a key feature of the conformational analysis.
Torsional Angles and Bond Geometries
Specific torsional angles and bond geometries for this compound are not available. This data, derived from X-ray crystallography, would describe the rotation around single bonds and the precise distances and angles between atoms, offering insight into the molecule's steric and electronic properties.
Intermolecular and Intramolecular Non-Covalent Interactions within the Crystal Lattice
An analysis of non-covalent interactions, such as hydrogen bonds or halogen bonds, which govern the packing of molecules in a crystal lattice, cannot be performed without crystallographic data. These interactions are fundamental to understanding the solid-state properties of a compound.
Chemical Reactivity, Derivatization, and Transformation Pathways of 4 2,3 Dichlorophenyl Carbonyl Morpholine
Stability and Hydrolytic Pathways of the Amide Linkage
The central feature of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine is the amide linkage, which is generally stable under neutral conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions. The mechanism of this hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. In contrast, under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding 2,3-dichlorobenzoic acid and morpholine (B109124). The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Table 1: Predicted Hydrolysis Products of this compound
| Condition | Reactants | Products |
| Acidic Hydrolysis (e.g., H₃O⁺) | This compound, Water | 2,3-Dichlorobenzoic acid, Morpholinium ion |
| Basic Hydrolysis (e.g., OH⁻) | This compound, Hydroxide ion | 2,3-Dichlorobenzoate, Morpholine |
Reduction Reactions of the Carbonyl Group
The carbonyl group in this compound can undergo reduction to form an alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. wikipedia.org
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide carbonyl to a methylene group (CH₂), which would transform this compound into 4-[(2,3-dichlorophenyl)methyl]morpholine. This type of reduction is a powerful tool for converting amides to amines. masterorganicchemistry.com
Milder reducing agents, on the other hand, may selectively reduce the carbonyl to a hydroxyl group, although this is less common for amides compared to ketones or aldehydes. wikipedia.org The Wolff-Kishner and Clemmensen reductions are classic methods for the deoxygenation of carbonyls, typically in aldehydes and ketones, and their applicability to amides is limited without prior modification. masterorganicchemistry.comwikipedia.org
Table 2: Potential Reduction Products of the Carbonyl Group
| Reducing Agent | Product | Functional Group Transformation |
| Lithium Aluminum Hydride (LiAlH₄) | 4-[(2,3-Dichlorophenyl)methyl]morpholine | Amide to Amine |
| Borane (BH₃) complexes | 4-[(2,3-Dichlorophenyl)methyl]morpholine | Amide to Amine |
Functionalization Strategies for the Dichlorophenyl Aromatic Ring
The 2,3-dichlorophenyl ring offers several avenues for functionalization, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactivity Profiling
The dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. libretexts.org The chlorine atoms are ortho, para-directing substituents. youtube.com However, the combined deactivating effect will likely direct incoming electrophiles to the positions least deactivated, which are typically meta to both chlorine atoms. The primary positions for substitution would be C5, and to a lesser extent, C4 and C6. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.commsu.edu
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 4-[(5-Nitro-2,3-dichlorophenyl)carbonyl]morpholine |
| Bromination (Br₂, FeBr₃) | Br⁺ | 4-[(5-Bromo-2,3-dichlorophenyl)carbonyl]morpholine |
| Sulfonation (SO₃, H₂SO₄) | SO₃ | 5-(Morpholine-4-carbonyl)-2,3-dichlorobenzenesulfonic acid |
| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 4-[(5-Acyl-2,3-dichlorophenyl)carbonyl]morpholine |
Metal-Catalyzed Cross-Coupling Reactions (e.g., involving aromatic C-Cl bonds)
The carbon-chlorine bonds on the aromatic ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.netdntb.gov.ua These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are commonly employed for these transformations. nih.gov The reactivity of the C-Cl bonds can be influenced by their position on the ring and the steric hindrance around them.
Table 4: Examples of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ | Styrenyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ with a suitable ligand | Arylamine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Arylalkyne derivative |
Transformations at the Morpholine Nitrogen Atom (e.g., N-alkylation, N-oxidation)
The nitrogen atom of the morpholine ring, being a tertiary amine, is nucleophilic and can undergo various transformations.
N-alkylation: While the nitrogen in this compound is part of an amide and thus less nucleophilic than a free amine, it can potentially be alkylated under certain conditions to form a quaternary ammonium (B1175870) salt. However, reactions at the nitrogen of the morpholine ring itself would require prior removal of the acyl group. For a related N-unsubstituted morpholine, N-alkylation is a common reaction. researchgate.net
N-oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a new functional group and can alter the electronic properties and biological activity of the molecule.
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of this compound can be achieved by utilizing a variety of synthetic strategies. weebly.comenamine.netorganic-chemistry.org
Variation of the Aryl Group: Analogues with different substitution patterns on the phenyl ring can be synthesized by starting with the appropriately substituted benzoic acid or benzoyl chloride and coupling it with morpholine.
Modification of the Morpholine Ring: Substituted morpholines can be used in the initial acylation reaction to introduce functionality on the morpholine ring. researchgate.net For instance, chiral morpholine derivatives can be employed to create enantiomerically pure analogues. nih.gov
Linker Modification: The amide linker itself can be modified. For example, reduction of the amide to an amine, as discussed in section 5.2, provides a different linkage.
These synthetic approaches allow for the systematic exploration of the structure-activity relationship of this class of compounds.
Regiomeric and Isomeric Variations of the Dichlorophenyl Moiety
The reactivity of this compound is significantly influenced by the substitution pattern of the chlorine atoms on the phenyl ring. The 2,3-dichloro substitution imparts distinct electronic and steric properties to the molecule compared to its other regiomers (e.g., 2,4-dichloro, 3,4-dichloro).
The relative reactivity of dichlorobenzoyl chlorides, precursors to the corresponding morpholine amides, provides insight into the influence of isomerism. For instance, 2,3-dichlorobenzoyl chloride is a highly reactive acyl chloride, readily undergoing nucleophilic substitution with amines like morpholine. cymitquimica.com The reactivity of different dichlorobenzoic acid isomers, which are precursors to the acyl chlorides, also varies. The synthesis of 2,3-dichlorobenzoic acid can be achieved through methods such as the oxidation of 2,3-dichlorobenzaldehyde (B127699) or via a Grignard reaction from 2,3-dichloroiodobenzene. chemicalbook.com The properties and reactivity of these isomers are distinct; for example, 2,4-dichlorobenzoic acid is a well-characterized compound prepared by the oxidation of 2,4-dichlorotoluene. wikipedia.org
The table below summarizes the potential influence of different dichlorophenyl isomers on the properties of the corresponding benzoyl morpholine.
| Isomer | Key Electronic and Steric Features | Predicted Impact on Reactivity of the Carbonyl Group |
| 2,3-dichloro | Strong inductive effect from the ortho-chlorine; significant steric hindrance leading to potential loss of planarity (ortho effect). vedantu.comwikipedia.org | Increased electrophilicity due to the ortho effect, potentially enhancing susceptibility to nucleophilic attack despite steric hindrance. |
| 2,4-dichloro | Inductive and resonance effects from both ortho and para chlorines. The para-chlorine can participate in resonance. | The combination of electron-withdrawing effects is expected to increase carbonyl reactivity. |
| 3,4-dichloro | Inductive effects from meta and para chlorines. The para-chlorine can participate in resonance. | Electron-withdrawing effects are expected to enhance reactivity compared to an unsubstituted benzoyl group. |
| 3,5-dichloro | Inductive effects from two meta-chlorines. | Strong electron-withdrawing character, leading to increased carbonyl reactivity. |
Substituent Effects on Chemical Reactivity and Selectivity
The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding how different substituents on the phenyl ring affect the reactivity of the carbonyl group in this compound. libretexts.orgscience.govpharmacy180.com The Hammett equation relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. pharmacy180.com
The reactivity of the carbonyl group in N-acylmorpholines is subject to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity. nih.gov The Hammett substituent constants (σ) quantify these electronic effects. stenutz.eu For the dichlorophenyl moiety, the chlorine atoms act as EWGs, thereby activating the carbonyl group.
A hypothetical study on the hydrolysis of various substituted (X-phenyl)carbonyl]morpholines would likely yield a positive ρ (rho) value in a Hammett plot, indicating that the reaction is accelerated by electron-withdrawing substituents. This is because the transition state for nucleophilic attack on the carbonyl carbon involves the development of a negative charge, which is stabilized by EWGs. pharmacy180.com
The following table illustrates the predicted effect of various substituents on the reactivity of a generic (X-phenyl)carbonyl]morpholine.
| Substituent (X) | Hammett Constant (σp) | Predicted Effect on Carbonyl Reactivity |
| -NO₂ | 0.78 | Strong increase |
| -CN | 0.66 | Significant increase |
| -Cl | 0.23 | Moderate increase |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Moderate decrease |
| -OCH₃ | -0.27 | Significant decrease |
| -N(CH₃)₂ | -0.83 | Strong decrease |
Data for Hammett constants are illustrative and can be found in various physical organic chemistry resources. stenutz.eu
Beyond purely electronic effects, steric factors also play a crucial role, especially with ortho-substituents. vedantu.comwikipedia.orgquora.comstackexchange.com As discussed for the 2,3-dichloro isomer, steric hindrance can alter the conformation of the molecule and, consequently, its reactivity. vedantu.comwikipedia.org
Stereochemical Modifications of the Morpholine Ring
The morpholine ring of this compound is a conformationally flexible six-membered heterocycle that typically adopts a chair conformation. researchgate.netacs.orgnih.gov The introduction of substituents on the carbon atoms of the morpholine ring can have profound effects on the molecule's three-dimensional structure, stability, and reactivity.
The synthesis of chiral, substituted morpholines is an active area of research due to their prevalence in biologically active compounds. acs.orgbanglajol.infonih.govthieme-connect.comrsc.orgrsc.orgnih.gov Methods for creating enantiopure morpholines often involve starting from chiral precursors or employing asymmetric synthesis strategies. acs.orgbanglajol.infonih.govthieme-connect.comrsc.orgnih.govnih.gov These approaches allow for the controlled introduction of stereocenters on the morpholine ring.
The introduction of substituents can also lead to diastereomers if a chiral center is present. numberanalytics.com The relative stereochemistry of these substituents can be controlled during synthesis, leading to either cis or trans isomers. nih.gov The diastereoselectivity of reactions involving substituted morpholines is a key consideration in their synthesis and derivatization. numberanalytics.com
The following table summarizes the types of stereochemical modifications possible on the morpholine ring and their potential impact.
| Modification | Description | Potential Impact on Chemical Properties |
| C-2 or C-6 Substitution | Introduction of a substituent adjacent to the oxygen atom. | Can influence the conformational equilibrium of the ring and may have long-range electronic effects on the amide group. |
| C-3 or C-5 Substitution | Introduction of a substituent adjacent to the nitrogen atom. | Can sterically hinder the rotation of the N-carbonyl bond and may affect the basicity of the nitrogen atom. |
| Introduction of Chiral Centers | Creation of one or more stereocenters on the morpholine ring. | Leads to enantiomers and diastereomers with potentially different chemical and biological properties. |
| Diastereoselective Synthesis | Controlled formation of specific diastereomers. | Allows for the synthesis of specific isomers with desired three-dimensional arrangements and reactivity profiles. nih.govnumberanalytics.com |
Role of 4 2,3 Dichlorophenyl Carbonyl Morpholine As a Synthetic Building Block and Research Scaffold
Strategic Incorporation into Complex Molecular Architectures and Natural Product Synthesis Efforts
The morpholine (B109124) heterocycle is a common motif in a variety of biologically active molecules and natural products. researchgate.net Its inclusion in a molecular structure can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. nih.gov The 4-benzoyl morpholine scaffold, as seen in the title compound, serves as a robust building block that can be incorporated into larger, more complex molecular frameworks.
The synthesis of such scaffolds typically involves the straightforward amidation of a substituted benzoyl chloride with morpholine. chemspider.com The resulting amide is chemically stable, allowing for further chemical modifications on either the dichlorophenyl ring or, if substituted, the morpholine ring. For instance, the dichlorophenyl group can undergo further functionalization through cross-coupling reactions if a suitable handle (like a bromo or iodo group) were also present. This allows for the strategic attachment of other molecular fragments, building up complexity in a controlled manner.
Application in Combinatorial Chemistry and Diversity-Oriented Synthesis Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, which can then be screened for biological activity. frontiersin.orgresearchgate.netscispace.com The goal of DOS is not to synthesize a single target but to create a library of related compounds with varied scaffolds and stereochemistry. nih.govmdpi.com
The 4-[(2,3-Dichlorophenyl)carbonyl]morpholine structure is an ideal starting point or "scaffold" for a DOS campaign. It possesses several key features:
A rigid core: The amide linkage and the aromatic ring provide a predictable and relatively rigid structure.
Appendage diversity: The dichlorophenyl ring can be viewed as one point of diversity. By starting with a variety of substituted benzoyl chlorides, a library of analogs with different substitution patterns on the phenyl ring can be easily generated.
Scaffold diversity: The morpholine ring itself can be the basis for further reactions. Using strategies like the "build-couple-pair" approach, functional groups can be pre-installed on the morpholine ring before its acylation, or reactions can be performed on the morpholine ring after the core scaffold is formed. researchgate.netscispace.com
For example, a library could be generated by reacting a set of different substituted benzoyl chlorides with a collection of functionally diverse morpholine derivatives. This modular approach allows for the rapid creation of hundreds or thousands of unique compounds from a small number of starting materials. nih.gov Such libraries are invaluable in drug discovery for screening against various biological targets to identify initial "hit" compounds. rug.nl
Table 1: Potential Library Generation from the 4-Benzoyl Morpholine Scaffold
| Component 1 (Acylating Agent) | Component 2 (Amine) | Potential Library Feature |
| 2,3-Dichlorobenzoyl chloride | Morpholine | Core Compound |
| Other substituted benzoyl chlorides | Morpholine | Diversity on Phenyl Ring |
| 2,3-Dichlorobenzoyl chloride | Substituted Morpholines | Diversity on Heterocycle |
| Varied Benzoyl Chlorides | Varied Morpholines | Multi-point Diversity |
Development of Chemical Probes for Investigation of Molecular Recognition Events
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov A good chemical probe is typically potent, selective, and contains a reporter tag (like a fluorescent group or a clickable handle for proteomics) or a reactive group for covalent labeling.
The this compound scaffold can serve as the core of a chemical probe. The dichlorophenyl-morpholine amide portion would provide the binding affinity and selectivity for the target protein, while a reporter group could be attached to enable detection. For instance, a derivative could be synthesized where one of the chlorine atoms is replaced with an azide (B81097) or alkyne group, allowing it to be "clicked" onto a fluorescent dye or a biotin (B1667282) tag after it has bound to its target. nih.gov
Alternatively, the scaffold could be the basis for developing activatable probes. These probes are initially non-fluorescent ("quenched") but become fluorescent upon a specific event, such as binding to a target or enzymatic cleavage. nih.gov For example, a fluorophore could be attached to the phenyl ring, and its fluorescence could be quenched by a group that is removed upon interaction with the target enzyme. The design of such probes is a key aspect of chemical biology, enabling the visualization and study of molecular events in living cells and organisms. nih.gov
Design and Characterization of Supramolecular Assemblies Based on Intermolecular Interactions
The way molecules pack together in the solid state is governed by a complex interplay of intermolecular interactions, leading to the formation of supramolecular assemblies. Understanding these interactions is crucial for crystal engineering and materials science. mdpi.com The structure of this compound contains several functional groups capable of participating in such interactions: the aromatic ring (π-π stacking), the chlorine atoms (halogen bonding), the carbonyl group (hydrogen bond acceptor), and C-H bonds (weak hydrogen donors).
While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as the dichlorobenzaldehyde isomers, provides significant insight into its likely packing behavior. nih.gov In these related crystals, molecular stacking along a short crystallographic axis is a consistent feature, driven by π-π interactions between the aromatic rings.
The most significant intermolecular forces expected to stabilize the crystal lattice of this compound are:
π-π Stacking: The electron-poor dichlorophenyl rings are likely to stack face-to-face or in an offset manner.
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to form contacts with C-H bonds on the phenyl and morpholine rings of neighboring molecules. These interactions are often highly stabilizing in similar crystal structures. nih.gov
Halogen Interactions (Cl···Cl and C-H···Cl): The chlorine atoms can participate in various weak interactions. While Cl···Cl contacts are often observed, they are typically less stabilizing and are often dictated by the packing constraints imposed by stronger interactions like C-H···O bonds. nih.gov
The interplay of these forces would create a unique three-dimensional crystalline architecture. nih.govmdpi.com Analysis of such structures helps in understanding molecular recognition patterns and in designing new materials with desired physical properties.
Table 2: Likely Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role |
| π-π Stacking | Dichlorophenyl Ring | Dichlorophenyl Ring | Major stabilizing force, leads to stacking |
| Hydrogen Bond | C-H (Aromatic/Aliphatic) | C=O (Carbonyl) | Strong directional interaction, dictates packing |
| Halogen Bond | C-Cl | C=O or C-Cl | Weaker directional interaction |
| van der Waals | All atoms | All atoms | General, non-directional stabilization |
Utilization in Physical Organic Chemistry Studies for Understanding Reaction Mechanisms and Structure-Reactivity Relationships
The synthesis of this compound itself is a classic example of a reaction studied in physical organic chemistry: nucleophilic acyl substitution. The reaction proceeds via the attack of the nucleophilic nitrogen of morpholine on the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride. chemspider.comacs.org
A detailed study of the reaction between various benzoyl halides and morpholine has shown that the reaction proceeds through a tetrahedral intermediate. acs.org The rate of this reaction is highly sensitive to the substituents on the phenyl ring. The two electron-withdrawing chlorine atoms on the 2,3-positions of the phenyl ring play a crucial role in this structure-reactivity relationship. They influence the reaction in two primary ways:
Inductive Effect: The electronegative chlorine atoms pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by morpholine, increasing the reaction rate compared to unsubstituted benzoyl chloride.
By studying the kinetics of this reaction and comparing it to other substituted benzoyl chlorides, one can quantify these electronic and steric effects, providing valuable data for understanding and predicting chemical reactivity.
Future Research Directions and Methodological Innovations for 4 2,3 Dichlorophenyl Carbonyl Morpholine Research
Development of Chemo- and Regioselective Synthetic Methods
The synthesis of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine and its analogues could be advanced through the development of novel chemo- and regioselective methods. Current synthetic routes likely rely on the straightforward acylation of morpholine (B109124) with 2,3-dichlorobenzoyl chloride. However, future research could focus on more sophisticated and efficient strategies.
For instance, late-stage C-H activation could provide a means to introduce functional groups onto the dichlorophenyl ring with high regioselectivity, offering a direct route to novel derivatives without the need for pre-functionalized starting materials. Furthermore, the development of catalytic methods for the amidation reaction, potentially using greener solvents and milder conditions, would represent a significant methodological advancement.
Table 1: Potential Chemo- and Regioselective Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
| Late-Stage C-H Activation | Access to novel derivatives, increased synthetic efficiency. | Development of catalysts for selective functionalization of the dichlorophenyl ring. |
| Catalytic Amidation | Milder reaction conditions, improved atom economy, use of greener solvents. | Exploration of transition-metal or organocatalysts for the coupling of morpholine and 2,3-dichlorobenzoic acid derivatives. |
| Flow Chemistry Synthesis | Enhanced reaction control, improved safety, potential for scalability. | Optimization of reaction parameters in a continuous flow reactor for the synthesis of the target compound. |
Integration of Advanced Analytical Techniques for Impurity Profiling and Process Monitoring
A thorough understanding of a compound's purity is critical for its potential applications. Future research should focus on the integration of advanced analytical techniques for comprehensive impurity profiling and real-time process monitoring during the synthesis of this compound.
Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify trace impurities. Furthermore, the use of Process Analytical Technology (PAT), including in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, could enable real-time monitoring of the reaction, leading to improved process control and a more consistent product quality.
Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. These tools could be applied to the study of this compound in several ways. Retrosynthesis algorithms could be employed to predict novel and efficient synthetic routes. Additionally, machine learning models could be trained to predict the physicochemical and biological properties of virtual derivatives, enabling the rational design of new compounds with desired characteristics.
Exploration of Photo- and Electro-Chemical Transformations of the Compound
The dichlorophenyl moiety of this compound suggests that it may undergo interesting photo- and electro-chemical transformations. Photochemical reactions could potentially lead to dehalogenation or the formation of novel cyclic structures. Electrochemical methods could be used to investigate the redox properties of the molecule and to drive selective transformations. Such studies could open up new avenues for the functionalization of the compound and the synthesis of unique molecular architectures.
Design and Synthesis of Chiral Analogues for Stereoselective Investigations
The introduction of chirality into the morpholine ring or through the addition of chiral substituents would lead to chiral analogues of this compound. The synthesis of these stereoisomers would allow for the investigation of their chiroptical properties and their potential interactions with biological systems in a stereoselective manner. This could be particularly relevant if the compound is explored for applications in medicinal chemistry or asymmetric catalysis.
Investigation of Material Science Applications Derived from its Molecular Architecture
The rigid structure and the presence of halogen atoms in this compound suggest that it could serve as a building block for novel materials. The dichlorophenyl group can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this moiety, with potential applications in areas such as gas storage, separation, or sensing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2,3-Dichlorophenyl)carbonyl]morpholine, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic acyl substitution : React 2,3-dichlorobenzoyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Use a tertiary amine (e.g., triethylamine) to scavenge HCl and drive the reaction .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 80–100°C) compared to conventional reflux (6–8 hours). Monitor purity via HPLC or LC-MS .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to morpholine) and cooling (0–5°C) to minimize side products like dimerization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and morpholine ring vibrations (C-O-C) at ~1100–1250 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons (2,3-dichlorophenyl) appear as multiplets at δ 7.2–7.8 ppm. Morpholine protons show signals at δ 3.6–3.8 ppm (N-CH₂) and δ 3.4–3.6 ppm (O-CH₂) .
- ¹³C NMR : Carbonyl carbon at δ ~165–170 ppm; morpholine carbons at δ 45–70 ppm .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.21 Å) for absolute confirmation .
Advanced Research Questions
Q. How do electronic effects of the 2,3-dichlorophenyl group influence the reactivity of the morpholine carbonyl moiety?
- Computational analysis :
- Perform DFT calculations (e.g., B3LYP/6-311G**) to map electron density. The electron-withdrawing Cl groups reduce electron density on the carbonyl, increasing electrophilicity for nucleophilic attacks (e.g., hydrolysis or aminolysis) .
- Compare Hammett σ values for 2,3-dichloro substitution (σ ~0.95) vs. other substituents to predict reaction rates .
- Experimental validation :
- Kinetic studies: Measure hydrolysis rates in buffered solutions (pH 7–9) via UV-Vis spectroscopy. Higher Cl substitution correlates with faster hydrolysis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Root-cause analysis :
- Purity discrepancies : Cross-validate purity assays (e.g., HPLC vs. NMR) to rule out impurities >2% as confounding factors .
- Assay conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines. For example, DMSO >0.1% may artifactually inhibit kinase activity .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies. Prioritize data from peer-reviewed sources with rigorous QC protocols .
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
- Stability protocols :
- Forced degradation : Expose to simulated gastric fluid (pH 1.2, 37°C) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation products via LC-MS/MS .
- Light/heat stress : Accelerated stability testing at 40°C/75% RH for 4 weeks. Use Arrhenius plots to extrapolate shelf life .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze Phase I/II metabolites (e.g., hydroxylation at morpholine or dechlorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
